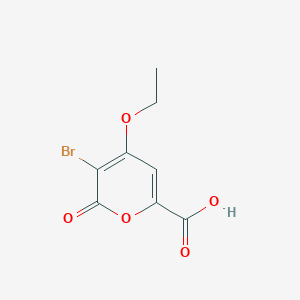

5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

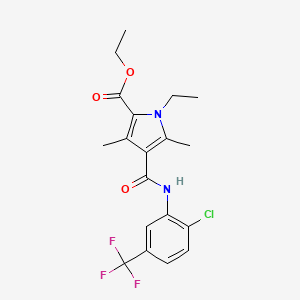

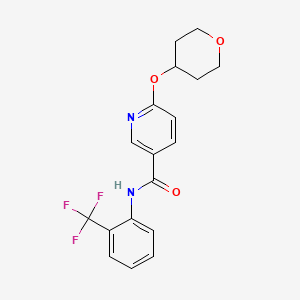

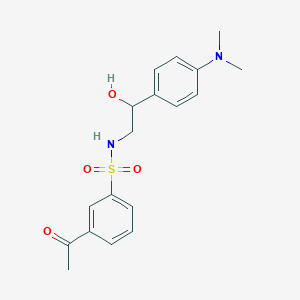

The compound “5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid” is a derivative of pyran, which is a six-membered heterocyclic compound containing an oxygen atom . The “5-Bromo” indicates the presence of a bromine atom at the 5th position of the pyran ring. The “4-ethoxy” suggests an ethoxy group (-OCH2CH3) at the 4th position. The “6-oxo” indicates a carbonyl group (=O) at the 6th position. The “2-carboxylic acid” means there is a carboxylic acid group (-COOH) at the 2nd position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group at the correct position on the pyran ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered pyran ring with various substituents at different positions. The presence of the bromine, ethoxy, carbonyl, and carboxylic acid groups would significantly influence the chemical properties of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom might be replaced in a nucleophilic substitution reaction. The carbonyl group could undergo addition reactions, and the carboxylic acid group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom might make the compound relatively heavy and possibly volatile .科学的研究の応用

Hetero-Diels-Alder Additions and Syntheses

Research on cycloadditions involving α,β-unsaturated-acyl cyanides with ethoxyethene derivatives demonstrates the synthesis of complex pyran derivatives, which could have implications for the design of new organic molecules with varied functionalities (Zhuo, Wyler, & Schenk, 1995). Such methodologies can be essential for the development of new materials and pharmaceuticals.

Synthesis of Pyrazoles

Another study explored the synthesis of 3-ethoxymethyl pyrazoles from brominated precursors, highlighting a versatile approach to creating compounds that may serve as intermediates in the production of agrochemicals, pharmaceuticals, and NLO (Non-Linear Optical) materials (Martins et al., 2013). This research underscores the potential for derivatives of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid in synthesizing pyrazole-based compounds with significant applications.

Antiallergic Activity

The synthesis and evaluation of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines for antiallergic activity suggest a pathway for developing new antiallergic agents (Nohara et al., 1985). Compounds related to 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid could potentially be optimized for enhanced biological activities, including antiallergic effects.

Coordination Polymers and Luminescence

Research on coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands with Zn(II) and Cd(II) ions demonstrates the potential for creating materials with unique properties, including luminescence (Cheng et al., 2017). Such findings suggest the possibility of using derivatives of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid in the development of new luminescent materials or as ligands in metal coordination complexes.

Diuretic Activity

The study on the synthesis and diuretic activity of 9-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-Pyrido[3,2,1-ij]Quinoline-6-Carboxylic Acid Anilides reveals the potential medicinal applications of brominated and hydroxylated pyran derivatives. The introduction of a bromine atom significantly enhanced the diuretic activity of these compounds, indicating that modifications to the core structure of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid could lead to the development of new therapeutic agents (Ukrainets, Golik, & Chernenok, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-4-ethoxy-6-oxopyran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO5/c1-2-13-4-3-5(7(10)11)14-8(12)6(4)9/h3H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBYRSOSKRDGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)OC(=C1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2718711.png)

![(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718714.png)

![6-Acetyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718715.png)

![N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718723.png)